Cas no 1353855-60-3 (5-FLUORO-2-CYCLOPROPYLBROMOBENZENE)

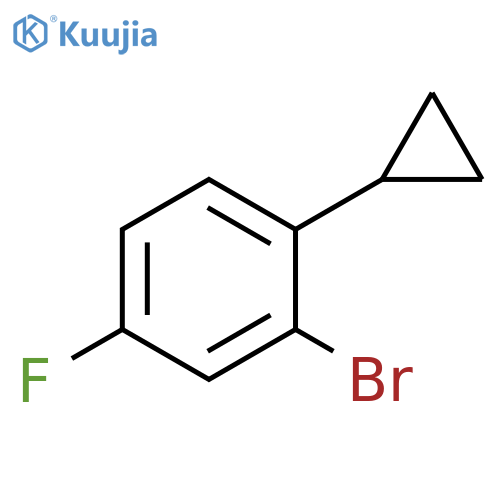

1353855-60-3 structure

商品名:5-FLUORO-2-CYCLOPROPYLBROMOBENZENE

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-cyclopropyl-4-fluorobenzene

- Benzene, 2-bromo-1-cyclopropyl-4-fluoro-

- 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE

-

- インチ: 1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2

- InChIKey: QPLHBELYGUNHNU-UHFFFAOYSA-N

- ほほえんだ: C1(C2CC2)=CC=C(F)C=C1Br

計算された属性

- せいみつぶんしりょう: 213.97934g/mol

- どういたいしつりょう: 213.97934g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AW48726-1g |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95 | 1g |

$171.00 | 2024-04-20 | |

| Aaron | AR01C7Z6-2.5g |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95% | 2.5g |

$897.00 | 2025-02-09 | |

| Aaron | AR01C7Z6-5g |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95% | 5g |

$1317.00 | 2025-03-30 | |

| Aaron | AR01C7Z6-250mg |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95% | 250mg |

$245.00 | 2025-02-09 | |

| 1PlusChem | 1P01C7QU-100mg |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95% | 100mg |

$195.00 | 2023-12-22 | |

| abcr | AB598357-1g |

2-Bromo-4-fluoro-1-cyclopropylbenzene; . |

1353855-60-3 | 1g |

€618.50 | 2024-07-19 | ||

| A2B Chem LLC | AW48726-2.5g |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95% | 2.5g |

$703.00 | 2024-01-04 | |

| abcr | AB598357-250mg |

2-Bromo-4-fluoro-1-cyclopropylbenzene; . |

1353855-60-3 | 250mg |

€235.80 | 2024-07-19 | ||

| Aaron | AR01C7Z6-10g |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |

1353855-60-3 | 95% | 10g |

$1939.00 | 2025-03-30 | |

| Apollo Scientific | PC32944-250mg |

2-Bromo-4-fluoro-1-cyclopropylbenzene |

1353855-60-3 | 250mg |

£110.00 | 2025-02-21 |

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1353855-60-3 (5-FLUORO-2-CYCLOPROPYLBROMOBENZENE) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1353855-60-3)5-FLUORO-2-CYCLOPROPYLBROMOBENZENE

清らかである:99%

はかる:1g

価格 ($):357